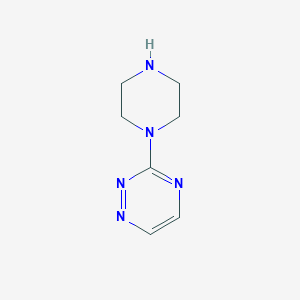

3-(Piperazin-1-yl)-1,2,4-triazine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-piperazin-1-yl-1,2,4-triazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N5/c1-2-10-11-7(9-1)12-5-3-8-4-6-12/h1-2,8H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHQLUVOGSDHXTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=CN=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 3 Piperazin 1 Yl 1,2,4 Triazine

Retrosynthetic Analysis of the 3-(Piperazin-1-yl)-1,2,4-triazine Scaffold

A retrosynthetic analysis of this compound reveals two primary disconnection points, leading to plausible synthetic routes. The most logical disconnection is at the C-N bond between the 1,2,4-triazine (B1199460) ring and the piperazine (B1678402) moiety. This suggests a post-synthetic functionalization approach where a pre-formed 1,2,4-triazine core, activated at the C-3 position with a suitable leaving group (e.g., a halogen), is reacted with piperazine.

A second disconnection can be envisioned within the 1,2,4-triazine ring itself. This approach involves the construction of the triazine ring from acyclic precursors that already contain the piperazine fragment. This strategy would typically involve the cyclocondensation of a piperazine-containing amidrazone with a 1,2-dicarbonyl compound. The choice between these two main strategies often depends on the availability and reactivity of the starting materials.

Classical Synthetic Approaches to 1,2,4-Triazine Derivatives

Traditional methods for the synthesis of 1,2,4-triazine derivatives have been well-established and primarily rely on cyclocondensation reactions to form the core heterocyclic structure, followed by functionalization.

Cyclocondensation Reactions in Triazine Ring Formation

The formation of the 1,2,4-triazine ring is commonly achieved through the cyclocondensation of amidrazones with 1,2-dicarbonyl compounds. This method is versatile and allows for the introduction of various substituents on the triazine core by selecting appropriately substituted starting materials. The reaction proceeds through the initial condensation of the more nucleophilic hydrazine nitrogen of the amidrazone with one of the carbonyl groups of the 1,2-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to afford the aromatic 1,2,4-triazine ring. mdpi.com

One-pot syntheses have also been developed where substituted 1,2,4-triazines are prepared by the condensation of amides and 1,2-diketones in the presence of a base, followed by cyclization with hydrazine hydrate. vhht.dp.ua The reaction conditions for these cyclocondensation reactions can vary, often requiring elevated temperatures and protic solvents like ethanol (B145695).

| Starting Material 1 | Starting Material 2 | Product | Reference |

| C-glycosyl formamidrazones | 1,2-dicarbonyl derivatives | 3-Glycopyranosyl-1,2,4-triazines | mdpi.com |

| Amides | 1,2-dicarbonyl compounds | Substituted-1,2,4-triazines | vhht.dp.uaresearchgate.net |

Post-Synthetic Functionalization at the C-3 Position with Piperazine

A prevalent strategy for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) on a pre-synthesized 1,2,4-triazine ring. The C-3 position of the 1,2,4-triazine ring is electron-deficient and thus susceptible to attack by nucleophiles, especially when substituted with a good leaving group such as a halogen (Cl, Br) or a sulfanyl group.

The reaction typically involves treating a 3-halo-1,2,4-triazine with piperazine in a suitable solvent, often in the presence of a base to neutralize the hydrogen halide formed during the reaction. The reactivity of the leaving group generally follows the order I > Br > Cl > F. This method is advantageous as it allows for the late-stage introduction of the piperazine moiety, which can be beneficial for creating a library of analogs. While direct examples for this compound are not abundant in the provided search results, the synthesis of various N-substituted triazines via nucleophilic substitution is a well-established principle. nih.gov For instance, the reaction of 5-chloro-3-(4-chlorophenyl)- mdpi.commdpi.comorganic-chemistry.orgtriazolo[4,3-a]pyrazine with primary amines has been shown to proceed at room temperature to give the corresponding aminated products in good yields. beilstein-journals.org

| 1,2,4-Triazine Precursor | Nucleophile | Reaction Type | Reference |

| 3-Halo-1,2,4-triazine | Piperazine | Nucleophilic Aromatic Substitution | nih.gov |

| 5-Halogenated 1,2,4-triazolo[4,3-a]pyrazine | Primary Amines | Nucleophilic Aromatic Substitution | beilstein-journals.org |

Modern and Sustainable Synthetic Strategies

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies in organic chemistry. This trend is also reflected in the synthesis of 1,2,4-triazine derivatives.

Green Chemistry Principles in 1,2,4-Triazine Synthesis

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds, including 1,2,4-triazines, to minimize environmental impact. Key areas of focus include the use of alternative energy sources, greener solvents, and atom-economical reactions.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. The synthesis of 1,2,4-triazine derivatives has been shown to be significantly faster under microwave irradiation compared to conventional heating, often leading to higher yields and cleaner reaction profiles. mdpi.comambeed.com For example, a microwave-assisted, one-pot, three-step metal-free annulation has been developed for the synthesis of 5,6-substituted-3-hydrazinyl-1,2,4-triazines. mdpi.com Another green approach involves the use of sonochemistry, where ultrasound is used to promote the reaction. The synthesis of 1,3,5-triazine (B166579) derivatives has been successfully achieved in aqueous media using a sonochemical protocol, offering a more environmentally friendly alternative to traditional methods that use organic solvents. mdpi.comambeed.com

| Green Chemistry Approach | Key Features | Application in Triazine Synthesis | Reference |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often higher yields | Synthesis of substituted 1,2,4-triazines | mdpi.comambeed.com |

| Sonochemistry | Use of ultrasound, can be performed in aqueous media | Synthesis of 1,3,5-triazine derivatives | mdpi.comambeed.com |

Catalyst-Mediated Reactions for Improved Efficiency and Selectivity

Catalyst-mediated reactions play a crucial role in modern organic synthesis by enhancing reaction rates, improving selectivity, and enabling reactions under milder conditions. For the synthesis of this compound, catalytic methods can be particularly beneficial for the C-N bond formation step.

Furthermore, the development of catalyst systems for C-H amination offers a more atom-economical approach. Transition-metal-catalyzed direct C-H amination has emerged as a step- and atom-economical alternative to traditional cross-coupling reactions, although it often requires directing groups and specific catalysts. The application of such advanced catalytic methods could provide more efficient and sustainable routes to this compound in the future.

| Catalytic Method | Description | Potential Application |

| Palladium-Catalyzed Amination | Formation of a C-N bond between an aryl halide and an amine, mediated by a palladium catalyst. | Coupling of 3-halo-1,2,4-triazine with piperazine. |

| Transition-Metal-Catalyzed C-H Amination | Direct formation of a C-N bond by activating a C-H bond, offering high atom economy. | Direct amination of the C-3 position of an unsubstituted 1,2,4-triazine with piperazine. |

Flow Chemistry and Continuous Processing Applications

The application of flow chemistry and continuous processing to the synthesis of nitrogen-containing heterocycles has gained significant traction due to advantages such as enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for streamlined multi-step syntheses. While specific literature on the continuous flow synthesis of this compound is not abundant, the principles can be readily applied based on established protocols for similar heterocyclic compounds.

Continuous flow systems typically involve pumping streams of reactants through a heated and pressurized reactor coil or a packed-bed reactor. For the synthesis of this compound, a solution of 3-chloro-1,2,4-triazine (B11772924) and a solution of piperazine, often with a base, would be introduced into a T-mixer and then passed through the reactor. The elevated temperatures and pressures achievable in flow reactors can significantly accelerate the reaction rate, leading to shorter residence times and higher throughput compared to traditional batch processing.

The table below outlines a conceptual continuous flow process for this synthesis, drawing parallels from the synthesis of other piperazine-containing active pharmaceutical ingredients (APIs) like vortioxetine and flibanserin.

| Parameter | Description | Typical Range/Condition | Rationale |

| Reactants | 3-chloro-1,2,4-triazine, Piperazine | Stoichiometric or slight excess of piperazine | To ensure complete conversion of the halo-triazine. |

| Solvent | High-boiling point aprotic solvents (e.g., DMSO, NMP, DMF) | - | To facilitate dissolution of reactants and withstand high temperatures. |

| Base | Organic or inorganic base (e.g., Triethylamine, DIPEA, K₂CO₃) | 1.1-2.0 equivalents | To neutralize the HCl generated during the reaction. |

| Reactor Type | Coiled tube reactor (e.g., PFA, stainless steel) or microreactor | - | Provides excellent heat transfer and controlled reaction environment. |

| Temperature | 100 - 200 °C | Higher temperatures accelerate the SNAr reaction. | |

| Pressure | 5 - 20 bar | To maintain the solvent in the liquid phase above its boiling point. | |

| Residence Time | 5 - 30 minutes | Significantly shorter than batch reactions due to enhanced kinetics. | |

| Downstream Processing | In-line extraction or crystallization | - | To isolate the product continuously. |

This approach offers a scalable and efficient manufacturing process, minimizing manual handling and improving process control and reproducibility.

Mechanistic Investigations of Key Synthetic Transformations

The key synthetic transformation in the formation of this compound is the nucleophilic aromatic substitution of a halogen at the 3-position of the 1,2,4-triazine ring by piperazine.

Reaction Kinetics and Transition State Analysis

The mechanism of nucleophilic aromatic substitution on electron-deficient heterocyclic rings like 1,2,4-triazine generally proceeds through a Meisenheimer-type intermediate. The reaction pathway can be described as follows:

Nucleophilic Attack: The nitrogen atom of piperazine acts as a nucleophile and attacks the electron-deficient carbon atom at the 3-position of the 1,2,4-triazine ring. This leads to the formation of a tetrahedral intermediate, often referred to as a Meisenheimer complex. This step is typically the rate-determining step of the reaction.

Transition State: The transition state for this step involves the partial formation of the C-N bond and the partial breaking of the C-X (where X is the halogen) bond, with a significant development of negative charge on the triazine ring. Computational studies, such as Density Functional Theory (DFT), on similar SNAr reactions suggest that the transition state is highly polarized.

Leaving Group Departure: The intermediate then rearomatizes by expelling the halide ion, yielding the final product, this compound.

The table below summarizes the key aspects of the reaction mechanism.

| Step | Description | Key Factors |

| 1. Nucleophilic Attack | Piperazine attacks the C3 position of the triazine ring. | Nucleophilicity of piperazine, electrophilicity of the C3 carbon. |

| 2. Formation of Meisenheimer Intermediate | A tetrahedral, negatively charged intermediate is formed. | Stability of the intermediate is influenced by the electron-withdrawing nature of the triazine ring. |

| 3. Transition State | A high-energy state with partial bond formation and breaking. | The energy of the transition state determines the reaction rate. |

| 4. Leaving Group Departure | The halide ion is expelled to restore aromaticity. | The ability of the halogen to act as a good leaving group. |

Role of Reaction Conditions and Reagents in Product Formation

The successful synthesis of this compound is highly dependent on the careful selection of reaction conditions and reagents.

Solvent: Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are generally preferred. These solvents can solvate the transition state and the Meisenheimer intermediate, thereby accelerating the reaction.

Base: The reaction generates a hydrohalic acid (e.g., HCl) as a byproduct. A base is required to neutralize this acid and prevent the protonation of the piperazine, which would render it non-nucleophilic. Common bases include organic amines like triethylamine (TEA) or diisopropylethylamine (DIPEA), or inorganic bases such as potassium carbonate (K₂CO₃). The choice of base can influence the reaction rate and side-product formation.

Temperature: As with most SNAr reactions, higher temperatures generally lead to faster reaction rates. However, excessively high temperatures can lead to decomposition of the reactants or products. The optimal temperature is typically determined empirically.

Concentration: The concentration of the reactants can also affect the reaction rate, with higher concentrations generally leading to faster reactions. However, solubility limitations and the potential for side reactions must be considered.

Stereochemical Aspects of Synthetic Routes (If Chirality is Introduced in Derivatives)

The parent compound, this compound, is achiral. However, chirality can be introduced by using a substituted piperazine derivative. For instance, if a chiral piperazine, such as (R)- or (S)-2-methylpiperazine, is used as the starting material, the resulting product will be a chiral derivative of this compound.

The nucleophilic aromatic substitution reaction at the C3 position of the 1,2,4-triazine ring does not involve the chiral center of the piperazine ring. Therefore, the reaction is expected to proceed with retention of configuration at the chiral center of the piperazine. The stereochemical outcome of the synthesis is thus directly dependent on the stereochemistry of the starting chiral piperazine.

The synthesis of optically active derivatives would involve either:

Using an enantiomerically pure chiral piperazine as the starting material. This is the most straightforward approach to obtaining an enantiomerically pure final product.

Resolution of a racemic mixture of the final product. This can be achieved through various techniques, such as chiral chromatography or diastereomeric salt formation with a chiral resolving agent.

The table below outlines the stereochemical considerations.

| Approach | Description | Outcome |

| Use of Enantiopure Starting Material | Reaction of 3-chloro-1,2,4-triazine with an enantiomerically pure substituted piperazine (e.g., (R)-2-methylpiperazine). | Direct formation of the corresponding enantiomerically pure 3-(substituted-piperazin-1-yl)-1,2,4-triazine. |

| Racemic Synthesis and Resolution | Reaction of 3-chloro-1,2,4-triazine with a racemic substituted piperazine, followed by separation of the resulting enantiomers. | Isolation of both enantiomers of the final product. |

The characterization of the stereochemistry of the final products would be carried out using techniques such as chiral high-performance liquid chromatography (HPLC), optical rotation measurements, and nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents.

Advanced Spectroscopic and Structural Characterization Beyond Basic Identification

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Studies

NMR spectroscopy is a cornerstone for the characterization of piperazine-substituted triazines. However, spectral complexity is a common challenge, often due to low solubility in standard deuterated solvents and the presence of multiple conformers in solution. tdx.cat The use of co-solvents like trifluoroacetic acid (TFA) or elevated temperatures can sometimes improve solubility and resolve complex signals, though this may risk sample decomposition in certain cases. tdx.cat

Two-dimensional NMR techniques are critical for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially in molecules with multiple, similar chemical environments like the piperazine (B1678402) ring.

COSY (Correlation Spectroscopy): This technique reveals proton-proton (¹H-¹H) coupling networks. For instance, in a related propylamine-substituted triazine, COSY spectra identified three distinct spin systems, allowing for the assignment of protons within the propylamine (B44156) moiety. tdx.cat

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. In the analysis of a fluoro-substituted triazine derivative (compound 46), an HSQC experiment was essential for the unequivocal assignment of most ¹³C NMR signals after the proton signals had been assigned. tdx.cat

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds, which is invaluable for piecing together the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing crucial information about the molecule's conformation. In the study of an N-methylpiperazino triazine (compound 43), 1D-NOESY experiments were used to study conformational exchange and the spatial proximity between protons, confirming assignments based on the chair-chair equilibrium of the piperazine ring. tdx.cat For example, irradiating the signal for the methyl group bound to the piperazine nitrogen (at 2.83 ppm) showed a correlation to protons on the piperazine ring, helping to confirm their relative positions. tdx.cat

| Technique | Correlated Nuclei | Information Gained | Example Application |

|---|---|---|---|

| COSY | ¹H - ¹H | Identifies adjacent protons (J-coupling) | Mapping the spin system of an alkyl chain attached to the triazine ring. tdx.cat |

| HSQC | ¹H - ¹³C (direct) | Assigns carbons based on their attached protons | Assigning the ¹³C signals of the piperazine ring. tdx.cat |

| NOESY | ¹H - ¹H (spatial) | Determines spatial proximity and conformation | Studying the chair-chair equilibrium of the piperazine ring. tdx.cat |

The piperazine ring is not static; it undergoes conformational changes, primarily a chair-to-chair interconversion. Furthermore, rotation around the C-N bond connecting the piperazine and triazine rings can be restricted, leading to the existence of different rotational isomers (rotamers). These dynamic processes often occur on the NMR timescale, causing signal broadening. nih.govresearchgate.net

Variable temperature (VT) NMR studies are employed to analyze these dynamics. By lowering the temperature, the rate of interconversion can be slowed, leading to the sharpening of signals for individual conformers. Conversely, by increasing the temperature, the interconversion rate increases, causing the separate signals to coalesce into a single, averaged peak. nih.gov The temperature at which this coalescence occurs can be used to calculate the activation energy (ΔG‡) for the dynamic process, providing quantitative insight into the conformational stability. nih.govresearchgate.net For example, in a study of N-nitrobenzoyl piperazines, coalescence temperatures were determined to be between 50 °C and 67 °C, allowing for the calculation of the energy barriers for conformational changes. researchgate.net

Single-Crystal X-Ray Diffraction for Solid-State Molecular Conformation and Intermolecular Interactions

Single-crystal X-ray diffraction (XRD) provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and torsional angles. This technique is invaluable for confirming the molecular conformation and identifying intermolecular interactions such as hydrogen bonding and π-stacking, which can influence crystal packing and physical properties. tdx.cat

For N,N'-substituted piperazines, XRD studies have confirmed the presence of specific conformers in the solid state resulting from restricted rotation around amide bonds. nih.govresearchgate.net In one study, single crystals of 1-(4-nitrobenzoyl)piperazine (B1268174) were analyzed, revealing a monoclinic crystal system with space group C2/c. nih.govresearchgate.net Similarly, analysis of a star-shaped triazine compound demonstrated how XRD can determine the crystal structure and molecular conformation, which in turn allows for the calculation of properties like the molecular dipole moment. nih.gov For melamine (B1676169) (2,4,6-triamino-1,3,5-triazine), a related triazine, single-crystal XRD confirmed a monoclinic system with space group P2₁/c. researchgate.netresearchgate.net

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| 1-(4-Nitrobenzoyl)piperazine | Monoclinic | C2/c | nih.govresearchgate.net |

| 4-(But-3-yn-1-yl)-1-(4-fluorobenzoyl)piperazine | Monoclinic | P2₁/n | nih.gov |

| 2,4,6-Triamino-1,3,5-triazine (Melamine) | Monoclinic | P2₁/c | researchgate.netresearchgate.net |

| A 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative | Triclinic | P-1 | mdpi.com |

Advanced Mass Spectrometry Techniques for Fragmentation Pathway Analysis

Advanced mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS) using techniques like Collision-Induced Dissociation (CID), is essential for structural elucidation by analyzing how a molecule breaks apart. xml-journal.net The fragmentation pattern is a molecular fingerprint that helps confirm the structure and identify its different components.

For piperazine derivatives, fragmentation typically involves cleavage of the C-N bonds within the piperazine ring and the bond connecting the piperazine to the aromatic system. xml-journal.netresearchgate.net In the analysis of phenylpiperazines, common fragmentation pathways include:

Loss of an ammonia (B1221849) group (NH₃) from the piperazine ring. nih.gov

Cleavage within the piperazine ring , leading to the loss of a C₂H₄N fragment and the formation of a characteristic ion at m/z 56 (C₃H₆N⁺). nih.gov

Formation of characteristic ions corresponding to the substituted phenyl ring. nih.gov

Electrospray ionization (ESI) is a soft ionization technique commonly used for these molecules, typically showing a strong signal for the protonated molecule [M+H]⁺. xml-journal.net Subsequent MS/MS experiments on this precursor ion reveal the characteristic fragmentation routes. For example, studies on mCPP (1-(3-chlorophenyl)-piperazine) and TFMPP (1-(3-trifluoromethylphenyl)-piperazine) identified typical fragment ions that allowed for their unambiguous identification. xml-journal.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Hydrogen Bonding Networks

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the strength of intermolecular interactions like hydrogen bonding.

FTIR Spectroscopy: In derivatives of 1,2,4-triazine (B1199460), the triazine ring itself shows characteristic absorption bands in the regions of 1500-1600 cm⁻¹ and 700-800 cm⁻¹. e3s-conferences.org For piperazine-containing compounds, characteristic bands for C-H aliphatic stretching are observed around 2800-3000 cm⁻¹. mdpi.com The presence of an N-H group in the piperazine ring would give rise to a stretching vibration typically in the 3300-3500 cm⁻¹ region. Changes in the position and shape of N-H and C=O bands can indicate involvement in hydrogen bonding networks.

Raman Spectroscopy: Raman spectroscopy complements FTIR and is particularly useful for analyzing non-polar bonds. In a study of a complex adamantane-containing triazole-thione with a piperazine moiety, both IR and Raman spectra were measured and interpreted with the aid of density functional theory (DFT) calculations to fully characterize the vibrational modes of the molecule. ejournal.by

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Conformational Studies (If Chiral Derivatives)

Chiroptical spectroscopy, such as Circular Dichroism (CD), is specifically used for the analysis of chiral molecules—those that are non-superimposable on their mirror images. While 3-(piperazin-1-yl)-1,2,4-triazine itself is not chiral, derivatives can be made chiral by introducing a stereocenter, for example, by substitution on the piperazine ring or the triazine core.

If a chiral derivative were synthesized, CD spectroscopy would be a powerful tool to:

Determine Enantiomeric Purity: It can quantify the excess of one enantiomer over the other.

Study Conformational Changes: The CD spectrum is highly sensitive to the three-dimensional arrangement of atoms. Changes in the conformation of the molecule, such as those induced by solvent or temperature, would be reflected in the CD spectrum.

Assign Absolute Configuration: By comparing experimental CD spectra with those predicted by theoretical calculations, it is often possible to determine the absolute configuration (R or S) of a chiral center. While no specific studies on chiral derivatives of this compound are available, this technique remains a critical tool in the broader field of medicinal chemistry for related chiral compounds. mdpi.com

Computational and Theoretical Investigations of 3 Piperazin 1 Yl 1,2,4 Triazine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the molecular-level characteristics of a compound. These methods are instrumental in elucidating electronic properties and predicting chemical reactivity.

Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO is typically associated with the molecule's ability to donate electrons, while the LUMO represents its capacity to accept electrons. For 3-(piperazin-1-yl)-1,2,4-triazine, the HOMO is expected to be localized primarily on the electron-rich piperazine (B1678402) ring, whereas the LUMO would be centered on the electron-deficient 1,2,4-triazine (B1199460) ring.

Reactivity Descriptors: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. Other descriptors such as ionization potential, electron affinity, and global hardness can be derived from these orbital energies to quantify the molecule's reactivity.

Electrostatic Potential Maps (ESP): ESP maps visualize the charge distribution across a molecule. For this compound, negative potential (red/yellow) would be anticipated around the nitrogen atoms of the triazine ring, indicating regions susceptible to electrophilic attack. Conversely, the piperazine ring, particularly its N-H proton, would exhibit positive potential (blue), highlighting sites for nucleophilic interaction.

Below is a hypothetical table of calculated quantum chemical parameters for this compound, based on typical values for similar heterocyclic systems.

| Parameter | Value (Arbitrary Units) | Description |

| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicator of chemical reactivity and stability |

| Ionization Potential (I) | 6.5 eV | Energy required to remove an electron |

| Electron Affinity (A) | 1.2 eV | Energy released when an electron is added |

| Global Hardness (η) | 2.65 eV | Resistance to change in electron distribution |

| Chemical Potential (μ) | -3.85 eV | Escaping tendency of electrons from an equilibrium system |

| Electrophilicity Index (ω) | 2.79 eV | Propensity of a species to accept electrons |

The flexibility of this compound primarily arises from two sources: the puckering of the piperazine ring and the rotation around the single bond connecting the piperazine and triazine rings.

The piperazine ring typically adopts a stable chair conformation to minimize steric strain. However, boat and twist-boat conformations are also possible, existing at higher energy levels. The energy barrier for interconversion between these forms is generally low.

Rotation around the C3-N(piperazine) bond defines the relative orientation of the two heterocyclic rings. This rotation is subject to steric hindrance between the hydrogen atoms on the piperazine ring and the nitrogen atoms (N2 and N4) of the triazine ring. A potential energy surface scan would likely reveal two primary low-energy conformations.

A hypothetical energy landscape for the principal conformations is presented below.

| Conformation | Relative Energy (kcal/mol) | Dihedral Angle (N4-C3-N(pip)-C(pip)) | Piperazine Pucker |

| Global Minimum | 0.0 | ~45° | Chair |

| Local Minimum | 1.5 | ~135° | Chair |

| Rotational Barrier | 4.8 | ~90° | Chair |

| Boat Conformation | 5.5 | - | Boat |

Tautomerism is a significant consideration for the 1,2,4-triazine ring system. While the depicted structure is the 3-(piperazin-1-yl) form, proton migration can lead to other tautomeric forms. Theoretical calculations are essential to determine the relative stabilities of these tautomers in different environments (gas phase and solution). iucr.orgkoreascience.kracs.org For many 1,2,4-triazine derivatives, the tautomeric equilibrium is influenced by the nature and position of substituents. iucr.org DFT calculations can predict the relative energies, suggesting which tautomer is likely to be predominant under given conditions. iucr.orgnih.gov

The piperazine ring also presents N-H tautomerism, though this is less complex than the triazine ring tautomerism. The primary focus remains on the potential prototropy involving the triazine ring nitrogens.

A table of hypothetical relative energies for possible tautomers is provided.

| Tautomer | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Aqueous |

| 1H-form (canonical) | 0.0 | 0.0 |

| 2H-form | 5.1 | 4.5 |

| 4H-form | 9.8 | 8.9 |

Molecular Dynamics Simulations for Solution-Phase Behavior and Flexibility

Molecular Dynamics (MD) simulations can model the behavior of this compound in a solvent, typically water, to understand its dynamic properties over time. These simulations provide insights into:

Solvation: How water molecules arrange around the solute, forming hydrogen bonds with the triazine nitrogens and the piperazine N-H group.

Flexibility: The time-dependent fluctuations in bond lengths, angles, and dihedral angles, confirming the conformational flexibility predicted by static quantum chemical calculations. MD can track the interconversion between different conformers.

Diffusion: The translational and rotational motion of the molecule within the solvent, which is important for its pharmacokinetic properties.

Simulations on related heterocyclic compounds have shown that explicit solvent models are crucial for accurately capturing the hydrogen bonding network and its influence on conformational preference. epa.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activities of Analogs

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For analogs of this compound, a QSAR model could be developed to predict their activity against a specific biological target, such as a kinase or receptor. nih.govnih.govnih.gov

The process would involve:

Synthesizing a library of analogs with variations in the piperazine and/or triazine rings.

Measuring the biological activity (e.g., IC50) of these analogs.

Calculating molecular descriptors for each analog. These can be constitutional, topological, geometric, or electronic descriptors.

Developing a statistical model (e.g., using multiple linear regression or machine learning) that correlates the descriptors with the observed activity.

A successful QSAR model can then be used to predict the activity of new, unsynthesized analogs, guiding the design of more potent compounds. nih.gov

A hypothetical QSAR data table for a series of analogs is shown below.

| Analog | Log(1/IC50) | Molecular Weight (MW) | LogP | Polar Surface Area (PSA) |

| 1 | 5.2 | 180.2 | 1.1 | 60.5 |

| 2 | 5.8 | 210.3 | 1.5 | 60.5 |

| 3 | 4.9 | 180.2 | 1.1 | 72.8 |

| 4 | 6.5 | 245.3 | 2.0 | 60.5 |

Molecular Docking and Protein-Ligand Interaction Studies (Hypothetical Target Binding)

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a protein target. Given that various triazine derivatives have shown activity against targets like histone methyltransferases, kinases, and dehydrogenases, a hypothetical docking study could be performed against such a target. wellcomeopenresearch.orgnih.gov

For instance, docking this compound into the ATP-binding site of a hypothetical kinase might reveal key interactions:

Hydrogen Bonds: The nitrogen atoms of the triazine ring and the N-H group of the piperazine ring could act as hydrogen bond acceptors and donors, respectively, forming interactions with amino acid residues in the hinge region of the kinase. nih.gov

Hydrophobic Interactions: The piperazine ring could engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-Pi Stacking: The aromatic triazine ring could form pi-pi stacking interactions with aromatic residues like phenylalanine or tyrosine. nih.gov

These predicted interactions can inform the rational design of more potent inhibitors by suggesting modifications to the ligand that would enhance these binding contacts. tandfonline.commdpi.comnih.gov

In Silico ADME Prediction and Pharmacophore Modeling

While specific, dedicated computational studies on this compound are not extensively detailed in publicly available literature, a robust predictive analysis of its pharmacokinetic properties and pharmacophoric features can be constructed. This analysis is based on computational studies of structurally related 1,2,4-triazine and piperazine derivatives, which are common scaffolds in medicinal chemistry. nih.govnih.govijpsr.infomdpi.com In silico tools like SwissADME, DruLito, and others are frequently used to forecast the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles and to identify key structural features for biological activity. nih.govzsmu.edu.ua

In Silico ADME Prediction

The ADME properties of a compound are critical in determining its potential as a drug candidate. For this compound, predictions are based on established principles and data from analogous structures. The 1,2,4-triazine nucleus is a prominent scaffold in many biologically active compounds, and its derivatives have been subjected to numerous in silico ADME studies. nih.govresearchgate.net The piperazine ring is also a well-known moiety used to enhance the physicochemical and pharmacokinetic properties of molecules. mdpi.com

Absorption and Drug-Likeness: A molecule's absorption is often initially assessed using Lipinski's "Rule of Five." In silico analyses of various 1,2,4-triazine derivatives have shown that many compounds within this class adhere to these rules, suggesting good oral bioavailability. nih.gov this compound, with a low molecular weight and a limited number of hydrogen bond donors and acceptors, is predicted to comply with Lipinski's rules, indicating a high probability of good absorption. Pharmacokinetic and physicochemical parameters for novel 4'-(piperazin-1-yl)benzanilides were also determined in silico, highlighting the utility of these predictive methods. mdpi.com

Excretion: The route and rate of excretion are the final determinants of a compound's duration of action. While specific excretion pathways for this compound have not been studied, molecules with its characteristics (hydrophilicity imparted by the piperazine and triazine nitrogens) are often cleared renally.

A summary of the predicted ADME properties for this compound, based on computational analysis of related structures, is presented below.

Table 1: Predicted ADME Properties of this compound

| Parameter | Predicted Value/Characteristic | Rationale / Reference |

| Physicochemical Properties | ||

| Molecular Weight | ~165.19 g/mol | Calculation |

| Lipophilicity (LogP) | Low to Moderate | Presence of multiple nitrogen atoms |

| Water Solubility | High | Polar piperazine and triazine moieties |

| Pharmacokinetics (Drug-Likeness) | ||

| Lipinski's Rule of Five | Compliant | Low MW, HBD≤5, HBA≤10, LogP<5. nih.gov |

| Ghose Filter | Compliant | Predictions based on similar scaffolds. nih.gov |

| Bioavailability Score | High | Based on physicochemical properties. |

| Absorption & Distribution | ||

| Human Intestinal Absorption (HIA) | High | Predicted based on small size and polarity. |

| Caco-2 Permeability | Moderate to High | General characteristic of small heterocycles. |

| Blood-Brain Barrier (BBB) Permeant | Possible | Low molecular weight favors penetration. nih.gov |

| P-glycoprotein Substrate | Unlikely/Low Probability | Often dependent on specific structural features. |

| Metabolism & Excretion | ||

| CYP2D6 Inhibitor | Low Probability | General prediction for simple heterocycles. |

| CYP3A4 Inhibitor | Low Probability | General prediction for simple heterocycles. |

| Metabolic Stability | Moderate | Triazine ring can be stable, piperazine can be labile. nih.gov |

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to interact with a specific biological target. For this compound, a hypothetical pharmacophore can be constructed based on its key chemical features, which are known to be important for receptor binding in related molecules. rsc.orgresearchgate.net

The 1,2,4-triazine ring itself is an electron-deficient system due to the presence of three nitrogen atoms, making it capable of forming hydrogen bonds and hydrophobic interactions, which are crucial for the stability of ligand-protein complexes. researchgate.netrsc.org The piperazine ring is not merely a linker; it is a critical pharmacophoric element. It often provides a basic nitrogen atom that is protonated at physiological pH, serving as a positive ionizable feature for key ionic interactions with acidic amino acid residues in a receptor's binding site. mdpi.comresearchgate.net

The key pharmacophoric features of this compound are:

Hydrogen Bond Acceptors (HBA): The nitrogen atoms within the 1,2,4-triazine ring are strong hydrogen bond acceptors.

Hydrogen Bond Donor (HBD): The N-H group on the distal nitrogen of the piperazine ring acts as a hydrogen bond donor.

Positive Ionizable (PI) Feature: The basic nitrogen of the piperazine ring is expected to be protonated at physiological pH, providing a site for strong ionic interactions. researchgate.net

Hydrophobic (HY) Features: The aliphatic carbons of the piperazine ring and the carbon backbone of the triazine ring contribute to hydrophobic interactions.

These features suggest that this compound has the necessary components to interact with various biological targets, such as kinases and G-protein coupled receptors, where similar pharmacophores have been identified. nih.govresearchgate.net

Table 2: Predicted Pharmacophoric Features of this compound

| Pharmacophoric Feature | Structural Origin | Potential Interaction Role | Reference |

| Hydrogen Bond Acceptor (HBA) | Nitrogen atoms of the 1,2,4-triazine ring | Interaction with donor groups (e.g., -NH, -OH) in a binding site. | rsc.org |

| Hydrogen Bond Donor (HBD) | N-H group of the piperazine ring | Interaction with acceptor groups (e.g., C=O) in a binding site. | |

| Positive Ionizable (PI) | Basic nitrogen of the piperazine ring | Forms salt bridges with acidic residues (e.g., Asp, Glu). | researchgate.net |

| Hydrophobic (HY) | C-H framework of the triazine and piperazine rings | Van der Waals and hydrophobic interactions within a binding pocket. | researchgate.net |

Structure Activity Relationship Sar Studies and Rational Design of Derivatives

Design Principles for Modifying the 3-(Piperazin-1-yl)-1,2,4-triazine Scaffold

The design of novel analogs based on the this compound core is guided by several key principles aimed at optimizing interactions with specific biological targets. The piperazine (B1678402) ring, with its two nitrogen atoms, offers a crucial anchor point for introducing a variety of substituents that can modulate the compound's physicochemical properties, such as basicity, lipophilicity, and steric bulk. nih.gov The N-1 nitrogen of the piperazine is directly attached to the electron-deficient 1,2,4-triazine (B1199460) ring, while the N-4 nitrogen is amenable to a wide range of chemical modifications. nih.gov

A common strategy involves the introduction of aryl, heteroaryl, or alkyl groups at the N-4 position of the piperazine ring. This allows for the exploration of specific binding pockets within a target protein. For instance, in the design of cholinesterase inhibitors, linking the piperazine to a biphenyl (B1667301) moiety was explored to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of acetylcholinesterase (AChE). nih.gov

Furthermore, the 1,2,4-triazine ring itself can be modified. Its nitrogen atoms can act as hydrogen bond acceptors, and the carbon atoms can be substituted to alter the electronic properties and steric profile of the molecule. The development of more active, selective, and less cytotoxic drugs often relies on designing compounds based on a thorough understanding of the structure-activity relationship. nih.gov

Systematic Chemical Modifications at Key Positions

Systematic modifications of the this compound scaffold have been explored at both the piperazine and triazine moieties to elucidate their impact on biological activity.

The nature of the substituent at the N-4 position of the piperazine ring has a profound influence on the biological activity of the resulting derivatives. This is a common strategy in medicinal chemistry as the piperazine moiety is a versatile scaffold for introducing diverse chemical functionalities. nih.gov

In a series of biphenyl-3-oxo-1,2,4-triazine linked piperazine derivatives designed as cholinesterase inhibitors, a range of substituents were introduced at the N-4 position. The SAR studies revealed that both electron-donating and electron-withdrawing groups on the phenyl ring attached to the piperazine influenced the inhibitory potency against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

For example, compounds with a hydrogen, 4-fluoro, or 4-chloro substituent on the phenyl ring displayed good AChE inhibitory activity. The introduction of a 3,4-dichloro substitution on the phenyl ring led to a significant increase in BChE inhibition. nih.gov Molecular docking studies suggested that these substituents could be involved in key interactions within the enzyme's active site. nih.gov

The following table summarizes the inhibitory activity of selected compounds from this study, highlighting the effect of substitution on the piperazine nitrogen.

| Compound ID | R (Substituent on Phenyl Ring) | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |

| 6a | H | 0.8 ± 0.02 | 1.1 ± 0.04 |

| 6c | 4-F | 0.3 ± 0.01 | 0.8 ± 0.03 |

| 6d | 4-Cl | 0.4 ± 0.01 | 0.7 ± 0.02 |

| 6g | 3,4-diCl | 0.2 ± 0.01 | 0.3 ± 0.01 |

Data sourced from a study on biphenyl-3-oxo-1,2,4-triazine linked piperazine derivatives as potential cholinesterase inhibitors. nih.gov

Modifications to the 1,2,4-triazine ring itself, including the introduction of additional substituents or fusion to other ring systems, represent another important avenue for optimizing biological activity. The fusion of heterocyclic rings can lead to more rigid structures, which can enhance binding affinity and selectivity for a particular target.

Another approach involves the synthesis of fused heterocyclic systems with an s-triazine ring, such as 4-aminopyrazolo[1,5-a] nih.govnih.govnih.govtriazin-2-one, which has shown inhibitory activity against purine (B94841) nucleoside phosphorylase. nih.gov While this example involves a 1,3,5-triazine (B166579), the principle of ring fusion to create novel, biologically active scaffolds is transferable to the 1,2,4-triazine system. The synthesis of fused, tricyclic 1,2,3,4-tetrazine (B1252208) ring systems from 1,2,4-triazole (B32235) precursors also highlights the chemical accessibility of complex fused heterocycles. nih.gov

Impact of Structural Changes on Biological Activity Profiles (Mechanistic Focus)

Structural modifications to the this compound scaffold directly influence the mechanism of action at a molecular level. The introduction of specific functional groups can lead to new or enhanced interactions with the target protein, such as hydrogen bonds, hydrophobic interactions, or ionic bonds.

In the case of the biphenyl-3-oxo-1,2,4-triazine linked piperazine derivatives targeting AChE, molecular docking and dynamics simulations revealed that the most active compounds bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. The biphenyl moiety was found to interact with key residues in the PAS, such as Tyr72, Asp74, and Tyr341, while the piperazine and triazine core occupied the CAS. The substituent on the piperazine's phenyl ring could further fine-tune these interactions, explaining the observed differences in inhibitory potency. nih.gov

For the pyrrolo[2,1-f] nih.govnih.govnih.govtriazin-4-amine based PI3Kδ inhibitors, the fused ring system and the substituted piperazinylphenyl moiety are crucial for achieving high potency and selectivity. Molecular modeling studies of similar kinase inhibitors have shown that the triazine core can form key hydrogen bonds with the hinge region of the kinase domain, a common binding motif for many kinase inhibitors. nih.gov The piperazine substituent can then extend into a more variable region of the active site, allowing for the optimization of selectivity against different kinase isoforms.

Combinatorial Chemistry and Library Synthesis Approaches Based on the Core Scaffold

Combinatorial chemistry has emerged as a powerful tool for the rapid generation of large libraries of compounds based on a common scaffold, such as this compound. nih.gov This approach allows for the systematic exploration of a wide range of chemical diversity, increasing the probability of identifying novel ligands with desired biological activities.

The synthesis of tagged triazine libraries on the solid phase has been successfully employed for the discovery of small-molecule ligands for proteins like human IgG. nih.gov In this approach, a diverse set of building blocks can be attached to the triazine core, and the resulting compounds can be screened in a high-throughput manner.

A general strategy for the combinatorial synthesis of a this compound library would involve the initial synthesis of the core scaffold, followed by the parallel or split-and-pool synthesis to introduce a variety of substituents at the N-4 position of the piperazine ring. This can be achieved by reacting the piperazine-triazine core with a library of carboxylic acids, sulfonyl chlorides, or other electrophilic building blocks. The resulting library can then be screened against a panel of biological targets to identify hit compounds, which can be further optimized through more focused medicinal chemistry efforts. The use of positional scanning libraries can also aid in the deconvolution of the most active substituents at each position. nih.gov

Development of Novel Analogs with Enhanced Specificity or Potency for Research Probes

The this compound scaffold can be strategically modified to develop highly potent and selective chemical probes for studying the function of specific proteins in a cellular context. The development of such probes requires a deep understanding of the SAR to introduce modifications that enhance affinity and selectivity, while also potentially incorporating a reporter tag or a reactive group for covalent labeling. nih.gov

For example, starting from a potent and selective inhibitor, a chemical probe could be designed by introducing a linker at a position that is not critical for binding, which can then be attached to a fluorescent dye, a biotin (B1667282) tag for affinity purification, or a photo-crosslinking group. The development of piperidyl-1,2,3-triazole ureas as selective chemical probes for endocannabinoid biosynthesis illustrates this principle, where a versatile scaffold was tuned to create selective inhibitors for a specific enzyme class. nih.gov

In the context of this compound, a highly potent and selective kinase inhibitor could be converted into a research probe by appending a tag to the N-4 position of the piperazine, provided that this position is tolerant to substitution without significant loss of affinity. Such probes are invaluable tools for target validation, studying drug-target engagement in living cells, and for proteomic profiling experiments.

Mechanistic Biological Evaluation and Target Discovery Non Clinical Focus

In Vitro Biochemical Assays for Enzyme Inhibition and Receptor Binding

Assays with Purified Enzymes (e.g., Kinases, Proteases, Hydrolases)

The 1,2,4-triazine (B1199460) nucleus, often coupled with a piperazine (B1678402) moiety, is a recognized scaffold in the design of enzyme inhibitors, particularly targeting kinases. For instance, derivatives of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f] wellcomeopenresearch.orgnih.govnih.govtriazin-4-amine have been identified as potent and selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), a key enzyme in inflammatory and immune responses. nih.gov Similarly, libraries of 3-amino-1,2,4-triazine derivatives have shown potent and subtype-selective inhibitory activity against pyruvate (B1213749) dehydrogenase kinases (PDKs), which are crucial in cancer metabolism. mdpi.comnih.gov

Biochemical assays to evaluate the inhibitory potential of 3-(piperazin-1-yl)-1,2,4-triazine would typically involve incubating the compound with purified enzymes and measuring the enzyme's activity in the presence of its substrate. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays.

Table 1: Representative Enzyme Inhibition Data for Structurally Related 1,2,4-Triazine Derivatives

| Compound/Derivative Class | Target Enzyme | Assay Type | IC50 (nM) | Reference |

|---|---|---|---|---|

| 3-Amino-1,2,4-triazine derivatives | PDK1 | Biochemical Assay | Potent, low micromolar | mdpi.comnih.gov |

| 7-Phenylpyrrolo[2,1-f] wellcomeopenresearch.orgnih.govnih.govtriazin-4-amine derivatives | PI3Kδ | Biochemical Assay | Highly potent | nih.gov |

| Biphenyl-3-oxo-1,2,4-triazine derivatives | Acetylcholinesterase (AChE) | Ellman's Method | 200 | nih.gov |

Receptor Binding Studies (e.g., GPCRs, Ion Channels)

The piperazine ring is a common feature in many ligands for G-protein coupled receptors (GPCRs). Therefore, evaluating the binding affinity of this compound to a panel of GPCRs is a logical step. For example, derivatives of 1,2,4-triazine have been investigated as antagonists for the G-protein-coupled receptor 84 (GPR84), which is implicated in inflammatory diseases. nih.gov Radioligand binding assays are a standard method, where the test compound's ability to displace a known radiolabeled ligand from the receptor is measured to determine its binding affinity (Ki).

Functional assays, such as guanosine (B1672433) 5′-O-[gamma-thio]triphosphate ([³⁵S]GTPγS) binding assays, can further characterize the nature of the interaction (agonist, antagonist, or inverse agonist). nih.gov For instance, a study on 1,2,4-triazine GPR84 antagonists used [³⁵S]GTPγS binding assays to determine the pIC50 values. nih.gov

Table 2: Representative Receptor Binding and Functional Data for Structurally Related Triazine Derivatives

| Compound/Derivative Class | Target Receptor | Assay Type | Parameter (Value) | Reference |

|---|---|---|---|---|

| 1,2,4-Triazine derivatives | GPR84 | [³⁵S]GTPγS binding | pIC50 (7.27 ± 0.04) | nih.gov |

| 1,3,5-Triazine (B166579) derivatives | Histamine H4 Receptor | Radioligand binding | Ki (63 nM) | nih.gov |

| 1,2,4-Triazine dione (B5365651) derivative | 5-HT1A Receptor | Radioligand binding | Ki (1.36 nM) | nih.gov |

Cell-Based Assays for Cellular Pathway Modulation and Phenotypic Screening

Following biochemical characterization, cell-based assays are essential to understand the compound's effects in a more biologically relevant context. These assays can reveal how the compound modulates cellular pathways and affects cell fate.

Studies on Cell Viability and Proliferation in Research Models

The anti-proliferative activity of triazine derivatives has been explored in various cancer cell lines. For instance, some 1,3,5-triazine derivatives have demonstrated cytotoxic activity against breast cancer (MCF-7), cervical cancer (HeLa), and human hepatocellular carcinoma (HepG2) cells. mdpi.com Cell viability can be assessed using methods like the MTT assay, which measures the metabolic activity of cells. nih.gov The IC50 values obtained from these studies indicate the concentration of the compound required to inhibit cell growth by 50%.

Table 3: Representative Cell Viability Data for Structurally Related Triazine Derivatives

| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 1,3,5-Triazine derivative | HeLa | 2.21 | mdpi.com |

| 1,3,5-Triazine derivative | HepG2 | 12.21 | mdpi.com |

| 1,3,5-Triazine derivative | MCF-7 | 16.32 | mdpi.com |

| Pyrazolo[4,3-e]tetrazolo[1,5-b] wellcomeopenresearch.orgnih.govnih.govtriazine derivative | MCF-7 | <2.3 | nih.gov |

| Pyrazolo[4,3-e]tetrazolo[1,5-b] wellcomeopenresearch.orgnih.govnih.govtriazine derivative | MDA-MB-231 | <2.3 | nih.gov |

Investigation of Apoptosis, Autophagy, and Cell Cycle Regulation

Compounds that inhibit cell proliferation often do so by inducing programmed cell death (apoptosis) or arresting the cell cycle. The induction of apoptosis by 1,2,4-triazine derivatives has been observed in pancreatic cancer cells, characterized by morphological changes like chromatin condensation. mdpi.com Flow cytometry analysis using Annexin V/PI staining is a common method to quantify apoptotic cells. nih.gov

Furthermore, the cell cycle is a key regulatory process that can be targeted by anticancer agents. Some pyrazolo[4,3-e]tetrazolo[1,5-b] wellcomeopenresearch.orgnih.govnih.govtriazine sulfonamides have been shown to induce cell cycle arrest at the G0/G1 phase in certain cancer cell lines. nih.gov The investigation of autophagy, a cellular self-degradation process, is also pertinent, as its modulation can influence cell survival or death. The expression of markers like beclin-1 can be used to assess the induction of autophagy. nih.gov

Target Identification and Validation Strategies (e.g., affinity chromatography, proteomics)

While initial assays may suggest potential targets, definitive identification and validation are crucial. Affinity chromatography is a powerful technique where the compound of interest is immobilized on a solid support to "pull down" its binding partners from a cell lysate. These interacting proteins can then be identified by mass spectrometry-based proteomics.

Another approach is affinity ultrafiltration-liquid chromatography-mass spectrometry (AUF-LC-MS). This method allows for the screening of interactions between small molecules and target macromolecules in solution, making it suitable for identifying active components from complex mixtures that bind to a specific target. mdpi.com

Computational methods, such as molecular docking, can provide insights into the binding mode of a ligand to its putative target. nih.govnih.gov For example, docking studies of 1,2,4-triazine antagonists with the GPR84 receptor have helped to rationalize the structure-activity relationships observed in functional assays. nih.govacs.org These in silico predictions, however, require experimental validation.

Investigation of Signaling Pathways and Downstream Effects

To elucidate the mechanism of action of a novel compound, a primary step involves identifying the signaling pathways it modulates and the subsequent downstream effects on cellular function. This is typically achieved through a series of in vitro cellular assays.

Initial screening would likely involve a broad panel of assays to identify the primary molecular target. Techniques such as kinase profiling, receptor binding assays, and enzyme inhibition assays would be utilized to determine if the compound interacts with specific proteins. For instance, derivatives of 1,2,4-triazine have been investigated for their roles as inhibitors of various kinases, including phosphoinositide 3-kinases (PI3K) and pyruvate dehydrogenase kinases (PDKs). nih.govnih.gov

Once a primary target is identified, subsequent studies would focus on the downstream signaling cascade. For example, if the compound were found to inhibit a specific kinase, researchers would use techniques like Western blotting or ELISA to measure the phosphorylation status of downstream substrate proteins. This would confirm the on-target effect of the compound within the cell.

Furthermore, gene expression profiling using microarrays or RNA sequencing could provide a global view of the transcriptional changes induced by the compound. This can help to uncover unexpected off-target effects or identify novel pathways affected by the compound's activity. For example, studies on other heterocyclic compounds have shown that they can induce apoptosis through the modulation of key signaling pathways involved in cell proliferation and survival. mdpi.com

In Vivo Studies in Animal Models for Mechanistic Insights and Pre-Clinical Proof-of-Concept

Following in vitro characterization, in vivo studies in animal models are crucial to understand the compound's behavior in a whole organism and to establish a preclinical proof-of-concept for its therapeutic potential.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies in Animal Models

Pharmacokinetic (PK) studies are designed to understand how the animal body processes the compound. This involves the characterization of its absorption, distribution, metabolism, and excretion (ADME) profiles. Typically, the compound would be administered to animals (e.g., mice or rats) via different routes (e.g., oral, intravenous), and blood and tissue samples would be collected at various time points. These samples would then be analyzed to determine the concentration of the compound and its metabolites over time.

Table 1: Representative Pharmacokinetic Parameters to be Determined

| Parameter | Description |

| Cmax | Maximum (or peak) serum concentration that a drug achieves. |

| Tmax | Time at which the Cmax is observed. |

| AUC | Area under the curve – a measure of the total exposure to a drug. |

| t1/2 | Half-life – the time it takes for the concentration of the drug in the body to be reduced by one-half. |

| CL | Clearance – the volume of plasma from which the drug is completely removed per unit of time. |

| Vd | Volume of distribution – the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

Pharmacodynamic (PD) studies would be conducted in parallel to link the drug concentration to its biological effect. This involves measuring a biomarker of the drug's activity in the animal model. For example, if the compound inhibits a specific enzyme in vitro, the activity of that enzyme would be measured in tissues from treated animals to establish a dose-response relationship.

Efficacy Studies in Animal Disease Models for Understanding Disease Mechanisms

Once the PK/PD relationship is established, the efficacy of the compound would be tested in relevant animal models of disease. The choice of the animal model would depend on the hypothesized therapeutic indication based on the in vitro data. For instance, if the compound showed anti-proliferative effects in cancer cell lines, it would be tested in xenograft models where human cancer cells are implanted into immunocompromised mice.

In these efficacy studies, various parameters would be measured to assess the therapeutic effect. For a cancer model, this could include tumor growth inhibition, reduction in metastasis, and survival rates. For an inflammatory disease model, this might involve measuring levels of pro-inflammatory cytokines or observing a reduction in tissue damage.

Table 2: Examples of Efficacy Endpoints in Animal Models

| Disease Model | Potential Endpoints |

| Oncology (Xenograft) | Tumor volume, tumor weight, survival, biomarker modulation in tumor tissue. |

| Inflammatory Disease (e.g., Arthritis) | Paw swelling, clinical score, cytokine levels, histological analysis of joints. |

| Infectious Disease | Bacterial or viral load, survival, reduction in disease symptoms. |

The results from these in vivo studies are critical for making decisions about the further development of a compound. Positive outcomes in preclinical efficacy and PK/PD studies would provide a strong rationale for advancing the compound into formal safety and toxicology studies, which are prerequisites for clinical trials in humans.

Applications As Research Tools and Chemical Probes

Development of Fluorescent or Radiolabeled Derivatives for Biological Target Tracking

The development of chemical probes that can be visualized within a biological system is crucial for tracking the location and density of a specific molecular target. The 1,2,4-triazine (B1199460) scaffold is well-suited for modification with reporter groups like radioisotopes for Positron Emission Tomography (PET) or fluorescent tags.

PET is a powerful non-invasive imaging technique that allows for the quantitative visualization of molecular targets in vivo. This requires the synthesis of a ligand for the target of interest that is labeled with a positron-emitting isotope, such as carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F). Researchers have successfully synthesized ¹¹C-labeled 1,2,4-triazine derivatives for this purpose. For example, a derivative known as [O-methyl-¹¹C]2-{4-[4-(3-methoxyphenyl)piperazin-1-yl]-butyl}-4-methyl-2H- mdpi.comqub.ac.uknih.gov-triazine-3,5-dione was developed as a novel agonist PET ligand for the 5-HT1A serotonin (B10506) receptor, a key target in neuroscience research. ijpsr.info The development of such radiotracers enables the study of receptor distribution and occupancy in the brain, providing valuable information for drug development.

The general strategy for creating these probes involves synthesizing a precursor molecule that can be readily radiolabeled in the final step. For instance, to create ¹⁸F-labeled probes, a common precursor is one with a leaving group (like a tosylate) that can be displaced by the [¹⁸F]fluoride ion. ijpsr.info Although a specific ¹⁸F-labeled probe based on the 3-(piperazin-1-yl)-1,2,4-triazine core is not prominently featured in available literature, the development of ¹⁸F-labeled triazinediamine analogues for imaging mutant IDH1 in gliomas demonstrates the feasibility and utility of this approach for triazine-based scaffolds. nih.gov These studies underscore the principle of using radiolabeled triazines to non-invasively study target expression and engagement in living systems. nih.gov

While fluorescent derivatives are less commonly reported for this specific scaffold, the creation of luminescent iridium(III) complexes incorporating 3-(pyridin-2-yl)-1,2,4-triazine ligands highlights the potential for developing fluorescent probes for various applications, including cellular imaging and biosensing.

Use as Affinity Ligands for Protein Purification and Target Identification

Affinity ligands are indispensable tools for isolating specific proteins from complex biological mixtures and for identifying the molecular targets of bioactive small molecules. This technique, known as affinity chromatography, involves immobilizing a ligand onto a solid support or matrix. nih.govyoutube.com When a cell lysate is passed over this matrix, the target protein binds specifically to the immobilized ligand, while other proteins are washed away. youtube.com

The 3-substituted-1,2,4-triazine scaffold has been used to generate highly potent and selective inhibitors for various protein targets, making them ideal candidates for conversion into affinity ligands. For instance, potent antagonists of the G-protein-coupled receptor 84 (GPR84) and inhibitors of pyruvate (B1213749) dehydrogenase kinase 1 (PDK1) have been developed from 1,2,4-triazine libraries. mdpi.comnih.gov These compounds could be synthetically modified to include a linker arm, without compromising their binding affinity. This linker could then be used to covalently attach the molecule to a chromatography resin (e.g., agarose (B213101) beads).

Such a tool would be invaluable for:

Protein Purification: Isolating large quantities of pure GPR84 or PDK1 for structural studies (like X-ray crystallography) or biochemical assays.

Target Deconvolution: In cases where a compound's target is unknown, immobilizing the compound can help "fish" for its binding partner in a cell extract, a crucial step in understanding its mechanism of action.

While the literature does not yet contain specific examples of a this compound derivative being used in this manner, the fundamental principles of affinity chromatography and the demonstrated high-affinity binding of related compounds strongly support their potential for this application. nih.govyoutube.comyoutube.com The small size and high affinity of these tags are advantageous, as they can often be used to purify proteins in a single step to near homogeneity. nih.gov

Application in High-Throughput Screening Campaigns for Lead Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of hundreds of thousands of chemical compounds to identify "hits" that modulate a specific biological target. The 1,2,4-triazine core is a privileged scaffold frequently included in compound libraries for HTS campaigns due to its synthetic tractability and ability to engage in various biological interactions.

A notable example is the discovery of the first high-affinity, selective competitive antagonist for the orphan receptor GPR84. nih.gov In this campaign, a library of over 300,000 small molecules was screened, leading to the identification of 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole as a lead compound. nih.gov This discovery provided a critical tool for studying a previously poorly understood receptor. qub.ac.uknih.gov

In another targeted approach, a library of 3-amino-1,2,4-triazine derivatives was designed and synthesized to find inhibitors of pyruvate dehydrogenase kinases (PDKs), which are implicated in cancer metabolism. mdpi.comnih.gov This screening led to the identification of several potent and subtype-selective inhibitors of PDK1. mdpi.comnih.gov Biochemical screening of these compounds revealed their ability to inhibit the enzyme at nanomolar to sub-micromolar concentrations, significantly outperforming previous reference compounds. mdpi.com

| Compound | PDK1 IC₅₀ (µM) | Reference |

|---|---|---|

| 5i | 0.01 | mdpi.com |

| 5k | 0.08 | mdpi.com |

| 5l | 0.1 | mdpi.com |

| 5w | 0.05 | mdpi.com |

| 6h | 0.02 | mdpi.com |

| 6j | 0.03 | mdpi.com |

| 6s | 0.04 | mdpi.com |

These examples demonstrate the power of using 1,2,4-triazine-based libraries in HTS campaigns to discover novel chemical probes and lead compounds for challenging biological targets.

Utility in Chemical Biology for Modulating Specific Biological Pathways

Once identified, potent and selective small molecules based on the this compound scaffold serve as powerful chemical probes to modulate specific biological pathways, allowing researchers to study their function in detail.

The 1,2,4-triazine-based GPR84 antagonists are a prime example. GPR84 is a proinflammatory receptor, and its activation is linked to inflammatory diseases. qub.ac.ukacs.org By using highly potent antagonists like compound 1 (3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole) and its analogs, researchers can selectively block GPR84 signaling. nih.govacs.org This allows for the precise dissection of the receptor's role in inflammatory processes, both in vitro in cell-based assays and potentially in in vivo disease models. acs.orgnih.gov

| Compound | Target | Activity (pIC₅₀) | Reference |

|---|---|---|---|

| Compound 1 | Human GPR84 | 7.71 ± 0.05 | acs.orgqub.ac.uk |

| Compound 42 | Human GPR84 | 8.33 ± 0.05 | nih.govqub.ac.uk |

Similarly, the 3-amino-1,2,4-triazine-based PDK1 inhibitors are used to modulate a critical metabolic pathway in cancer known as the Warburg effect. mdpi.comnih.gov These compounds inhibit PDK1, which in turn activates the pyruvate dehydrogenase (PDH) complex, shifting cancer cell metabolism away from aerobic glycolysis and toward oxidative phosphorylation. mdpi.com Cellular mechanism studies using these probes have confirmed their ability to hamper the PDK/PDH axis, leading to metabolic and redox impairment that ultimately triggers programmed cell death (apoptosis) in cancer cells. mdpi.comnih.gov The use of these molecules as chemical tools has been instrumental in validating PDK1 as a therapeutic target in aggressive pancreatic cancers. mdpi.com

Contribution to Understanding Fundamental Biological Processes

The ultimate value of a chemical probe lies in its ability to generate new knowledge about fundamental biological processes. The development of tools based on the 1,2,4-triazine scaffold has made significant contributions in this regard.

The study of GPR84, an orphan receptor, was hampered by a lack of quality pharmacological tools. The discovery of selective 1,2,4-triazine antagonists provided the first opportunity to probe the receptor's function with high precision. qub.ac.uknih.gov Subsequent research using these tools, combined with molecular modeling, has provided a structural hypothesis for antagonist binding and has helped to explain the observed species selectivity between human and mouse receptors, thereby advancing our fundamental understanding of GPCR structure and function. nih.govqub.ac.uk

In the field of cancer biology, the 3-amino-1,2,4-triazine PDK1 inhibitors have contributed to our understanding of cancer cell metabolism. mdpi.comnih.gov By providing a means to selectively inhibit a key metabolic checkpoint, these compounds have helped confirm the critical role of the PDK/PDH axis in the survival and proliferation of highly aggressive pancreatic cancers. mdpi.com Furthermore, in vivo studies with these compounds in tumor models validate these fundamental cellular processes as viable targets for therapeutic intervention. mdpi.com The ability of these probes to induce apoptosis, as confirmed by fluorescent staining with probes like Hoechst 33258, further clarifies the downstream consequences of modulating this metabolic pathway. mdpi.com

In essence, the this compound scaffold and its close analogs provide a platform for creating sophisticated chemical tools that not only identify and modulate biological targets but also deepen our understanding of the fundamental processes of life and disease.

Future Horizons for this compound: A Roadmap for Research and Discovery

The unique structural combination of a 1,2,4-triazine ring and a piperazine (B1678402) moiety in this compound has positioned it as a scaffold of significant interest in medicinal chemistry. While initial studies have highlighted its potential, a vast landscape of research and development remains to be explored. This article outlines future research directions and emerging opportunities that could unlock the full therapeutic potential of this promising compound class.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 3-(Piperazin-1-yl)-1,2,4-triazine derivatives?

Answer:

The synthesis typically involves condensation reactions between piperazine and substituted 1,2,4-triazine precursors. For example:

- Step 1: Reacting 3-(pyridin-2-yl)-5,6-disubstituted-1,2,4-triazine with piperazine derivatives under reflux in anhydrous solvents (e.g., THF or DMF) .

- Step 2: Purification via column chromatography or recrystallization, followed by characterization using ¹H/¹³C NMR and elemental analysis .

- Key variables: Substituents on the triazine ring (e.g., pyridinyl, sulfonic acid groups) influence reaction yields and regioselectivity. For instance, electron-withdrawing groups on the triazine core enhance reactivity with piperazine .

Basic: How can researchers confirm the purity and structural integrity of synthesized this compound compounds?

Answer:

Standard analytical techniques include:

- Melting point determination (e.g., sharp melting points within 1–2°C range indicate purity) .

- FT-IR spectroscopy to verify functional groups (e.g., N-H stretches in piperazine at ~3300 cm⁻¹, triazine ring vibrations at 1500–1600 cm⁻¹) .

- High-resolution mass spectrometry (HRMS) for molecular ion confirmation .

- X-ray crystallography for unambiguous structural elucidation, particularly for coordination complexes .

Advanced: What strategies resolve contradictions in metal-binding affinity data for this compound derivatives?

Answer:

Discrepancies often arise from solvent effects or protonation states of the piperazine nitrogen. To address this:

- Conduct pH-dependent NMR titrations to assess protonation equilibria of the piperazine moiety .

- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics under controlled pH conditions .

- Compare DFT calculations (e.g., B97−1 functional with TZ2P basis sets) with experimental vibrational spectra to model metal-ligand interactions .

Advanced: How do structural modifications to the triazine core impact anticancer activity in this compound derivatives?

Answer:

Structure-activity relationship (SAR) studies reveal:

- Electron-deficient triazines (e.g., with nitro or sulfonyl groups) exhibit enhanced cytotoxicity by disrupting DNA replication .

- Hetero-fused systems (e.g., pyrazolo-triazolo-triazines) show improved selectivity for tyrosine kinase receptors due to optimized π-π stacking interactions .

- Piperazine substituents : Methyl or acetyl groups on piperazine improve pharmacokinetic profiles by reducing metabolic degradation .

Methodology : Validate activity via in vitro MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and molecular docking against targets like topoisomerase II .

Advanced: What computational approaches are used to predict the vibrational spectra of this compound derivatives?

Answer:

- Anharmonic force field calculations using density functional theory (DFT) with the B97−1 functional and TZ2P basis sets accurately predict vibrational modes (e.g., triazine ring deformations, N-H bends) .

- Second-order rovibrational perturbation theory resolves resonance-coupled peaks in experimental IR/Raman spectra .